2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile
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Description
2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
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Biological Activity
The compound 2-((1,3-Dioxoisoindolin-2-yl)methyl)-5-(4-methylpiperazin-1-yl)oxazole-4-carbonitrile (CAS No. 170033-47-3) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, a dioxoisoindoline moiety, and a piperazine substituent. The presence of these functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of oxazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited inhibition zones ranging from 8 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
2 | Staphylococcus aureus | 15 |
3 | Enterococcus faecium | 10 |
4 | Bacillus subtilis | 9 |
6a | Candida albicans | 8 |
The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
In vitro studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example, a derivative with an oxazole ring demonstrated significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range . This activity may be attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Neuroprotective Effects
The piperazine component in the compound has been linked to neuroprotective properties. Research indicates that piperazine derivatives can modulate neurotransmitter systems and exhibit antioxidant activity. In animal models of neurodegenerative diseases, compounds similar to this one have shown promise in reducing oxidative stress and improving cognitive function .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of oxazole derivatives for their antimicrobial properties using the disk diffusion method. The results indicated that certain modifications enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural optimization could improve efficacy .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cell lines, the compound was found to significantly inhibit cell proliferation in a dose-dependent manner, with mechanisms involving cell cycle arrest and induction of apoptosis being proposed .
- Neuroprotection Study : An investigation into the neuroprotective effects of piperazine derivatives revealed that these compounds could reduce neuronal death in models of oxidative stress, indicating potential for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-21-6-8-22(9-7-21)18-14(10-19)20-15(26-18)11-23-16(24)12-4-2-3-5-13(12)17(23)25/h2-5H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNXBBVOOMJNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)CN3C(=O)C4=CC=CC=C4C3=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.